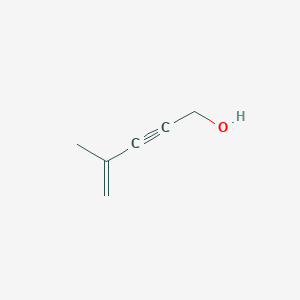
4-Methyl-4-penten-2-yn-1-ol
Übersicht
Beschreibung
4-Methyl-4-penten-2-yn-1-ol is an organic compound with the molecular formula C6H8O . It is an alkyne alcohol that is used as an initiator in ring-opening polymerization reactions . It is capable of undergoing cyclosisomerization .
Molecular Structure Analysis
The molecular structure of 4-Methyl-4-penten-2-yn-1-ol consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The molecule has a molecular weight of 96.127 Da .Physical And Chemical Properties Analysis
4-Methyl-4-penten-2-yn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 159.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.1±6.0 kJ/mol and a flash point of 61.9±15.6 °C . The compound has a molar refractivity of 29.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Intermediates : The reaction of 1:CH2 with 2-methyl-3-buten-2-ol leads to the formation of 4-methyl-3-penten-1-ol, explained as a result of rearrangement of an ylide intermediate (Sobery & DeLuca, 1995).
Polymerization and Material Properties : 4-Methyl-1-pentene (4 MP) can be polymerized using α-diimine nickel complexes, resulting in amorphous elastomers with low glass transition temperatures. The polymers exhibit various types of branches and microstructural units (Gao et al., 2011).
Formation of Cyclic Ethers : Platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins, including 2,2-diphenyl-4-penten-1-ol, forms cyclic ethers like tetrahydrofuran derivatives (Qian, Han, & Widenhoefer, 2004).
Dielectric Material in Capacitors : Poly-4-methyl-1-pentene is a transparent, high melting point polymer used as a dielectric material in capacitors. It is comparable to biaxially oriented polypropylene (BOPP) and is suitable for energy storage applications (Ghule, Laad, & Tiwari, 2021).
Synthesis of 4-Methyl-3-decan-5-ol : Improved conditions and routes for synthesizing 4-methyl-3-decan-5-ol, increasing the yield and industrial production efficiency (Xiao-xiang, 2009).
Quantum Chemical Study for Vitamin A Synthesis : An intermediate product in vitamin A synthesis, 3-methyl-2-penten-4-yn-l-ol, is obtained from 3-methyl-l-penten-4-yn-3-ol, with focus on minimizing the yield of an impurity isomer (Staroverov et al., 1984).
Polymerization Catalysts : The Ziegler-Natta polymerization of 4-methyl-1-pentene is enhanced by hydrogen, suggesting a mechanism for this reaction (Pijpers & Roest, 1972).
Dehydration of Ethylenic Alcohols : The catalytic dehydration of 4-methyl-1-penten-3-ol and related compounds to form substituted gem-dimethylbutadienes (Nazarov & Mavrov, 1958).
Sex Pheromones of Cotton Pests : E-2-Penten-4-yn-1-ol is utilized for the synthesis of sex pheromones of cotton pests, including (Z,E)-9,11-tetradecadienyl acetate and (E,E)-10,12-hexadecadienal (Yadav, Deshpande, & Reddy, 1989).
NMR Analysis of Copolymers : An investigation of ethylene/4-methyl-1-pentene copolymers using 13C NMR reveals insights into sequence assignments and structure (Losio et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylpent-4-en-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOGLRXCCPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447078 | |
| Record name | 4-methyl-4-penten-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-penten-2-yn-1-ol | |
CAS RN |
10605-68-2 | |
| Record name | 4-methyl-4-penten-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



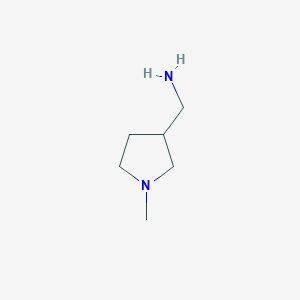
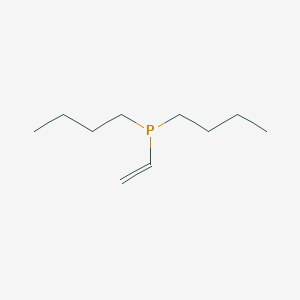
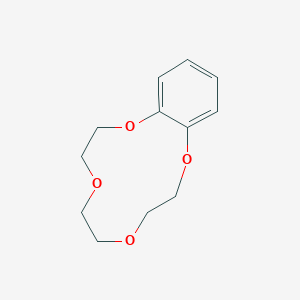
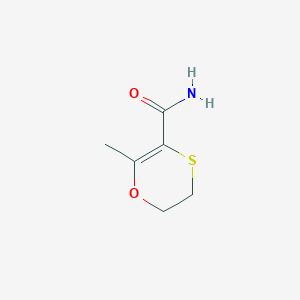
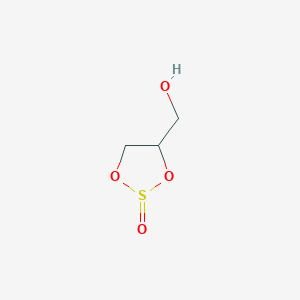
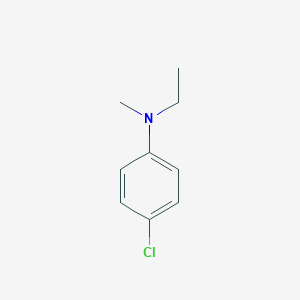
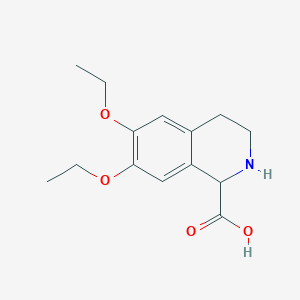
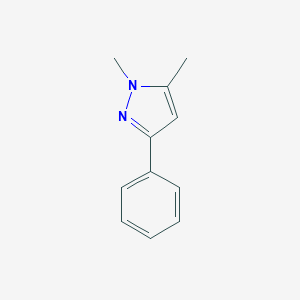
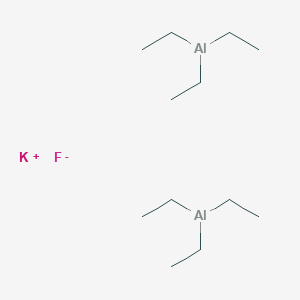

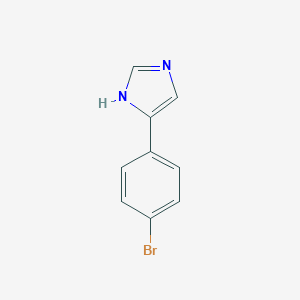
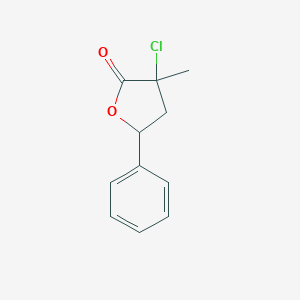
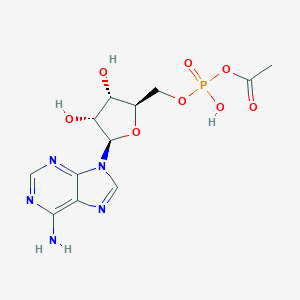
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)